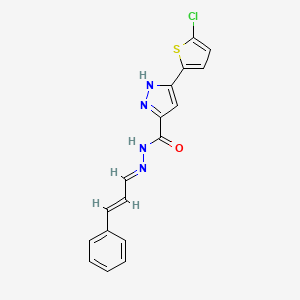

5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide

CAS No.: 307975-93-5

Cat. No.: VC15667665

Molecular Formula: C17H13ClN4OS

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 307975-93-5 |

|---|---|

| Molecular Formula | C17H13ClN4OS |

| Molecular Weight | 356.8 g/mol |

| IUPAC Name | 5-(5-chlorothiophen-2-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C17H13ClN4OS/c18-16-9-8-15(24-16)13-11-14(21-20-13)17(23)22-19-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,20,21)(H,22,23)/b7-4+,19-10+ |

| Standard InChI Key | RGQULDLNJBABBL-XLWYYFMFSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C=CC=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Introduction

5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound belonging to the class of hydrazones. It features a pyrazole ring substituted with a chlorothiophene moiety and a phenylallylidene group, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is C16H15ClN4OS, with a molecular weight of approximately 350.84 g/mol, although some sources may report slight variations in molecular weight due to differences in calculation methods or rounding.

Synthesis

The synthesis of 5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process. It often requires specific conditions such as controlled temperature, pH adjustments, and the use of solvents like ethanol or methanol to facilitate the reactions. Monitoring the progress through techniques such as thin-layer chromatography is essential to ensure high yields and purity.

Biological Activities

Research into similar compounds suggests that hydrazones can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of 5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide make it a promising candidate for further investigation in these areas.

| Biological Activity | Potential Applications |

|---|---|

| Antimicrobial | Treatment of infections |

| Anticancer | Cancer therapy |

| Anti-inflammatory | Treatment of inflammatory diseases |

Pharmacological Potential

The compound's pharmacological potential is enhanced by its favorable pharmacokinetic profile, which is crucial for drug development. Its structural features, including the chlorothiophene and phenylallylidene groups, contribute to its potential as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume